molecular formula C11H8F4O2 B2724120 3-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid CAS No. 2171866-59-2

3-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid

Cat. No.: B2724120
CAS No.: 2171866-59-2
M. Wt: 248.177
InChI Key: ASHSPSMOWNUZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid: is an organic compound characterized by the presence of a benzoic acid moiety attached to a tetrafluorocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid typically involves the following steps:

    Formation of Tetrafluorocyclobutane: The initial step involves the preparation of tetrafluorocyclobutane through the fluorination of cyclobutene using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).

    Attachment to Benzoic Acid: The tetrafluorocyclobutane is then subjected to a Friedel-Crafts acylation reaction with benzoic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens can be introduced using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products:

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitrobenzoic acids, halobenzoic acids

Scientific Research Applications

Chemistry: 3-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules, contributing to the understanding of fluorine’s role in biochemical processes.

Medicine: The compound’s fluorinated structure makes it a candidate for drug development, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 3-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid involves its interaction with specific molecular targets, potentially including enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 2,3,4-Trifluorobenzoic acid
  • 3-(2,2,3,3-Tetrafluoropropoxymethyl)benzoic acid

Comparison: 3-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is unique due to the presence of a tetrafluorocyclobutyl group, which imparts distinct steric and electronic properties compared to other fluorinated benzoic acids

Properties

IUPAC Name

3-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O2/c12-10(13)5-8(11(10,14)15)6-2-1-3-7(4-6)9(16)17/h1-4,8H,5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHSPSMOWNUZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171866-59-2
Record name 3-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.